molecular formula C13H10ClNO B2437665 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one CAS No. 204993-73-7

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one

Cat. No.: B2437665
CAS No.: 204993-73-7
M. Wt: 231.68
InChI Key: JNWOQRGYQGWRAW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethan-1-one
  • 2-(4-Fluorophenyl)-1-(pyridin-2-yl)ethan-1-one
  • 2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-one

Uniqueness

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Biological Activity

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, also known as 4-Chloro-2-(pyridin-2-yl)acetophenone, is an organic compound characterized by a chlorinated phenyl group and a pyridine moiety. Its molecular formula is C₁₂H₉ClN₁O, with a molecular weight of approximately 217.65 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.

The compound features a ketone functional group, which contributes to its reactivity. Its synthesis can involve various methods, leading to different derivatives that may exhibit altered biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further pharmacological exploration.

The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to altered cellular responses. The exact pathways involved can vary significantly based on the target and context.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against common pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.015 mg/mL

These findings suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of similar compounds has provided insights into how modifications affect biological activity. For instance, the presence of halogen substituents on the aromatic ring has been correlated with enhanced antimicrobial properties . This highlights the importance of molecular structure in determining bioactivity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure Similarity Index
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone0.76
1-(4-Chloropyridin-2-yl)propan-1-one0.79
8-Chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-one0.98

This table illustrates that while these compounds share structural features, their distinct functional groups contribute to varying biological activities .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-4-10(5-7-11)9-13(16)12-3-1-2-8-15-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOQRGYQGWRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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